molecular formula C8H10BrNO2 B13010958 Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate

Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B13010958
M. Wt: 232.07 g/mol
InChI Key: YMADEOUYFIHLOW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate typically involves the bromination of 1,3-dimethylpyrrole followed by esterification. One common method includes the reaction of 1,3-dimethylpyrrole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by the esterification of the resulting brominated pyrrole with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole oxides or reduction to form dihydropyrroles.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products

    Substitution: Products include various substituted pyrroles depending on the nucleophile used.

    Oxidation: Pyrrole oxides.

    Reduction: Dihydropyrroles.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-pyrrole-2-carboxylate
  • 1,3-Dimethyl-1H-pyrrole-2-carboxylate
  • 5-Bromo-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and ester functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

methyl 5-bromo-1,3-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C8H10BrNO2/c1-5-4-6(9)10(2)7(5)8(11)12-3/h4H,1-3H3

InChI Key

YMADEOUYFIHLOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1)Br)C)C(=O)OC

Origin of Product

United States

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